3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo-: is a synthetic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethyl or dimethyl groups may be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s chemical properties.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another functional group, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, the compound may be used to study enzyme interactions and inhibition, particularly those involving DNA gyrase and topoisomerase IV.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily by interacting with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, the compound prevents DNA replication and transcription, leading to bacterial cell death. This mechanism is similar to that of other quinolone antibiotics.
Comparison with Similar Compounds
Pefloxacin: A fluoroquinolone antibiotic with a similar core structure but different substituents.
Norfloxacin: Another fluoroquinolone with variations in the substituent groups.
Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action.
Uniqueness: 3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo- is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its dimethyl and ethyl groups, along with the oxo functionality, differentiate it from other quinolones and may influence its reactivity and interaction with biological targets.
Properties
CAS No. |
53164-37-7 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-ethyl-7,8-dimethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-4-15-7-11(14(17)18)13(16)10-6-5-8(2)9(3)12(10)15/h5-7H,4H2,1-3H3,(H,17,18) |
InChI Key |
JIFGQIIVIYHKJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=C(C=C2)C)C)C(=O)O |
Origin of Product |
United States |
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